molecular formula C18H18N4O2 B2379295 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide CAS No. 2034509-54-9

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide

Cat. No. B2379295
M. Wt: 322.368
InChI Key: MFNYGCODYSDHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide” is a chemical compound with the molecular formula C18H18N4O2 . It’s a complex organic molecule that falls under the category of carboxamides .


Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem . It’s a complex structure with multiple rings and functional groups, including a carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . These databases provide information such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area .

Scientific Research Applications

Preparation and Derivative Synthesis

The preparation of cyclic and bicyclic β-amino acids derivatives from methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate showcases the potential of related compounds for synthesizing β-proline, nipecotic acid, as well as indolizine-6- and quinolizine-3-carboxylic acids derivatives. This method demonstrates the versatile applications of indolizine derivatives in medicinal chemistry and synthetic biology (A. Tishkov, H. Reissig, & S. Ioffe, 2002).

Potential Application to Tropical Diseases

Novel synthesis of isoxazoline indolizine amides has been explored for potential application to tropical diseases. The strategic synthesis of indolizine core structures as common intermediates for efficient derivatization highlights the compound's applicability in developing treatments for diseases prevalent in tropical regions (Yong-Kang Zhang et al., 2014).

Domino Reaction Synthesis

The one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives underlines a streamlined approach in producing indolizine derivatives. This method emphasizes the efficiency and simplicity in creating compounds that could have various pharmaceutical applications (M. Ziyaadini et al., 2011).

Scaffold for Dipeptide β-turn Mimetics

The synthesis of 6-acetamido-5-oxo-1,2,3,5,6,7-hexahydro-3-indolizine-carboxylic acid from β-enaminoesters derived from pyroglutamic acid offers a new scaffold for dipeptido mimetics. This research demonstrates the potential of indolizine derivatives in mimicking biological structures, which can be crucial in drug design and development (R. Millet et al., 1999).

Antibacterial Activities

The synthesis and characterization of indole-3-carbaldehyde semicarbazone derivatives provide insight into their antibacterial activities. This study highlights the potential use of indolizine derivatives in combating bacterial infections, emphasizing the broad applicability of such compounds in medicinal chemistry (Fernando Carrasco et al., 2020).

properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)indolizine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-21-17(23)10-12-8-14(5-6-16(12)20-21)19-18(24)13-9-15-4-2-3-7-22(15)11-13/h2-4,7,9-11,14H,5-6,8H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNYGCODYSDHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CN4C=CC=CC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide

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